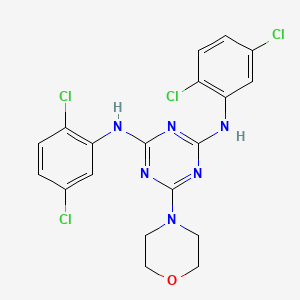
1-(4-Chlorophenyl)-2,3-difluorobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Chlorophenyl)-2,3-difluorobenzene is a useful research compound. Its molecular formula is C12H7ClF2 and its molecular weight is 224.63. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Fluoride Ion-Catalyzed Syntheses
A study by Nakamura and Uneyama (2007) explored the fluoride ion-catalyzed 1,2-desilylative defluorination, leading to the synthesis of 1-substituted 2,2-difluorostyrenes from 3-chloropentafluoroethylbenzene. This process highlights the compound's utility in creating complex fluorinated structures, contributing to the development of materials with enhanced properties (Nakamura & Uneyama, 2007).
Impact on Deprotonation and Functionalization
Heiss, Marzi, and Schlosser (2003) investigated the "Buttressing Effects" on the deprotonation and functionalization of dichloro- and dibromobenzene, comparing their behavior with difluorobenzene derivatives. This study provides insights into the chemical reactivity of substituted benzenes, useful for synthetic chemistry applications (Heiss, Marzi, & Schlosser, 2003).
Agricultural and Pharmaceutical Intermediates
Moore (2003) developed a method for preparing high-purity 1-chloro-2,6-difluorobenzene, demonstrating the importance of specific fluorinated benzene derivatives as intermediates in creating active ingredients for pharmaceuticals and agriculture (Moore, 2003).
Crystal Structure Analysis
Jeon et al. (2014) analyzed the crystal structure of flufenoxuron, a pesticide, to understand its physical properties and interactions. The study emphasizes the role of difluorophenyl compounds in developing pesticides with specific action modes (Jeon et al., 2014).
Electrooptical Properties
Chiba and Yoshizawa (2008) investigated the electrooptical properties of a nonsymmetric dimesogenic liquid crystal incorporating a 2,3-difluoro-1,4-diphenylbenzene unit. This research highlights the compound's potential in improving the performance of liquid crystal displays (Chiba & Yoshizawa, 2008).
Properties
IUPAC Name |
1-(4-chlorophenyl)-2,3-difluorobenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF2/c13-9-6-4-8(5-7-9)10-2-1-3-11(14)12(10)15/h1-7H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAYGSSNMVRBECO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![ethyl 2-(2-((4-(3-chlorophenyl)-5-((furan-2-carboxamido)methyl)-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2594866.png)
![3-Methoxy-1-methyl-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]pyrazole-4-carboxamide](/img/structure/B2594872.png)
![(S)-phenethyl-{1-[6-(3-trifluoromethyl-[1,2,4]triazolo[3,4-a]phthalazin-6-yloxymethyl)-pyridin-2-yl]-ethyl}-amine](/img/structure/B2594874.png)
![(1S,2R,4S)-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B2594875.png)
![N-(5-(4-fluorobenzyl)thiazol-2-yl)benzo[d][1,2,3]thiadiazole-5-carboxamide](/img/structure/B2594876.png)
![4-Methyl-N-(1-thieno[3,2-d]pyrimidin-4-ylazetidin-3-yl)thiadiazole-5-carboxamide](/img/structure/B2594877.png)


